1-Acetyl-1,3-dioxolan-1-ium
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Overview
Description
1-Acetyl-1,3-dioxolan-1-ium is a heterocyclic compound featuring a five-membered ring with two oxygen atoms and one acetyl group. This compound is part of the broader class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it an interesting subject for research in organic chemistry and its applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1,3-dioxolan-1-ium can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The use of orthoesters or molecular sieves can enhance water removal, and catalysts like zirconium tetrachloride (ZrCl4) are used for their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1,3-dioxolan-1-ium undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Scientific Research Applications
1-Acetyl-1,3-dioxolan-1-ium has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: Research into its potential as a building block for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-Acetyl-1,3-dioxolan-1-ium exerts its effects involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals or ketals, which can be selectively deprotected under acidic conditions . This stability against nucleophiles and bases makes it a valuable tool in organic synthesis.
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, often used as a peroxide.
Uniqueness: 1-Acetyl-1,3-dioxolan-1-ium is unique due to its five-membered ring structure and the presence of an acetyl group, which imparts specific reactivity and stability characteristics. Its ability to form stable cyclic acetals and ketals distinguishes it from other similar compounds .
Properties
CAS No. |
163401-26-1 |
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Molecular Formula |
C5H9O3+ |
Molecular Weight |
117.12 g/mol |
IUPAC Name |
1-(1,3-dioxolan-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C5H9O3/c1-5(6)8-3-2-7-4-8/h2-4H2,1H3/q+1 |
InChI Key |
FHCTYBDJPIWMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O+]1CCOC1 |
Origin of Product |
United States |
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